o-Cresolphthalein complexone tetrasodium salt
Overview
Description
O-Cresolphthalein complexone tetrasodium salt is the sodium salt of o-Cresolphthalein Complexone . It is an indicator used to identify calcium in solution, turning the solution a violet color . It is commonly used for the calorimetric determination of calcium in serum .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 2,2’,2’‘,2’‘’- (5,5’- (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis (2-hydroxy-3-methyl-5,1-phenylene))bis (methylene)bis (azanetriyl)tetraacetate . The molecular weight is 724.54 .Physical and Chemical Properties Analysis
This compound is a maroon color crystal . It is insoluble in water but soluble in ethanol .Scientific Research Applications
Electrochemical Sensing
OC has been utilized in the development of electrochemical sensors for detecting specific compounds in food products. Manoranjitham and Narayanan (2020) developed an electrochemical sensor for determining butylated hydroxyanisole (BHA) in food by electropolymerizing OC over multiwalled carbon nanotubes. This sensor demonstrated effective BHA oxidation, showcasing OC's potential in electrochemical sensing applications for food safety and quality assurance J. J. Manoranjitham & S. S. Narayanan, 2020.
Spectrophotometric Analysis
OC is also extensively used in spectrophotometric methods for the determination of calcium in various samples, such as milk. A study by Du Jianzhong (2010) developed a method for determining calcium in milk using microwave digestion-spectrophotometry with OC, optimizing conditions for accurate calcium measurement Du Jianzhong, 2010.
Fluorescence Enhancement
María Carolina Talio et al. (2013) proposed a methodology based on fluorescent signal enhancement of OC for trace cadmium determination. This innovative approach involved using membrane filters and carbon nanotubes to retain the dye, highlighting OC's application in enhancing fluorescence for metal trace determination María Carolina Talio et al., 2013.
Environmental Monitoring
OC's applications extend into environmental monitoring, where it has been employed in the treatment of complex industrial wastewaters containing both ammonium and phenolic compounds. Jemaat et al. (2014) demonstrated the simultaneous partial nitritation and o-cresol biodegradation in a continuous airlift reactor using aerobic granular biomass, showcasing OC's role in innovative wastewater treatment technologies Z. Jemaat et al., 2014.
Mechanism of Action
Target of Action
Phthalein purple, also known as tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate, is primarily used as a metal indicator . It is a complexone, a type of compound that forms complexes with metal ions . The primary targets of Phthalein purple are therefore metal ions in a solution .
Mode of Action
Phthalein purple interacts with its targets, the metal ions, by forming complexes with them . This interaction results in a change in the color of the solution, which is used to indicate the presence and concentration of specific metal ions .
Pharmacokinetics
Given its use as a laboratory reagent, it is likely that these properties would vary significantly depending on the specific experimental conditions, including the ph and the presence of other compounds .
Result of Action
The primary molecular effect of Phthalein purple’s action is the formation of complexes with metal ions . This results in a change in the color of the solution, which can be used to detect the presence and concentration of these ions . On a cellular level, the effects of Phthalein purple would depend on the specific biological context. For instance, in a cell, the compound could potentially interfere with processes that involve metal ions, such as enzymatic reactions.
Action Environment
The action, efficacy, and stability of Phthalein purple are influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other compounds that can also bind to metal ions may influence the effectiveness of Phthalein purple as a metal indicator .
Safety and Hazards
Properties
IUPAC Name |
tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O12.4Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPPVYJZJBIES-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2Na4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2411-89-4 (Parent) | |
Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889800 | |
Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62698-54-8 | |
Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Phthalein Purple suitable for determining Sulphate ion concentrations?
A1: Traditional precipitation methods for determining Sulphate ion concentrations, especially in small amounts (3 to 20 mg), can be inaccurate and time-consuming. Phthalein Purple offers a faster and more accurate alternative by serving as a metal indicator in a complexometric titration method. []
Q2: How does the complexometric titration using Phthalein Purple work?
A2: In this method, the sample containing Sulphate ions is first passed through a cation exchange column. The Sulphate ions are then eluted and collected. Following this, the solution is boiled and titrated with a standard solution of disodium ethylenediaminetetraacetate (EDTA) in the presence of alcohol and ammonia. Phthalein Purple acts as an indicator, changing color upon complexation with metal ions, signifying the endpoint of the titration. This color change allows for the accurate determination of Sulphate ion concentration. []
Q3: Beyond Sulphate, can Phthalein Purple be used for analyzing other ions?
A3: Yes, Phthalein Purple can be used for the direct titration and determination of other metal ions like Calcium, Magnesium, and Barium. Its ability to form colored complexes with these metals makes it a versatile indicator in complexometric titrations. []
Q4: How does Phthalein Purple compare to other chelating ion-exchangers for separating metal ions?
A4: Research compared Phthalein Purple coated on a polystyrene-divinylbenzene substrate to commercially available chelating ion-exchangers like Diasorb IDA silica and Tosoh TSK Gel Chelate 5 PW. While all three have iminodiacetic acid functional groups, their effectiveness in separating alkaline-earth and transition metal ions differed. The study found that the complexing ability decreased in the order: IDA-silica > TSK Gel Chelate 5 PW > Phthalein Purple coated resin. While the selectivity of IDA-silica and TSK Gel Chelate 5 PW were similar, the Phthalein Purple coated column showed slight differences. []
Q5: Are there environmental applications for Phthalein Purple?
A5: While not directly highlighted in the provided research, the ability of Phthalein Purple to detect and quantify metal ions like Calcium and Magnesium makes it potentially useful in analyzing water samples. This could be relevant in assessing water quality and the impact of human activities, as indicated by research exploring the effects of road salting and construction on a highland stream's chemical parameters, including Calcium concentration. []
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